Tert-butyl 1,5-diazocane-1-carboxylate hydrochloride
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Overview
Description
Tert-butyl 1,5-diazocane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C11H22N2O2·HCl. It is a derivative of diazocane, a heterocyclic compound containing nitrogen atoms. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,5-diazocane-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 1,5-diazocane-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The reaction can be represented as follows:
tert-butyl 1,5-diazocane-1-carboxylate+HCl→tert-butyl 1,5-diazocane-1-carboxylate hydrochloride
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the product to achieve high purity levels, typically above 95% .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,5-diazocane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Tert-butyl 1,5-diazocane-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1,5-diazocane-1-carboxylate hydrochloride involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1,5-diazocane-1-carboxylate: The parent compound without the hydrochloride salt.
1,5-Diazocane derivatives: Other derivatives of diazocane with different substituents.
Uniqueness
Tert-butyl 1,5-diazocane-1-carboxylate hydrochloride is unique due to its specific chemical structure and properties. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl 1,5-diazocane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-8-4-6-12-7-5-9-13;/h12H,4-9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZMDASPZVXAHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNCCC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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